

Physical and chemical properties of Dimethyl(2-bromoethyl)phosphonate

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Compound of Interest

Compound Name: *Dimethyl(2-bromoethyl)phosphonate*

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An In-depth Technical Guide on Dimethyl(2-bromoethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Dimethyl(2-bromoethyl)phosphonate** (CAS Number: 26119-42-6). It is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development. This document details the compound's characteristics, synthesis, and reactivity, with a focus on its role as a versatile synthetic intermediate.

Core Compound Identification

Dimethyl(2-bromoethyl)phosphonate is an organophosphorus compound characterized by a phosphonate group and a bromoethyl moiety. These features make it a valuable reagent for introducing the phosphonoethyl group into various molecular scaffolds.

Identifier	Value	Reference
Chemical Name	Dimethyl(2-bromoethyl)phosphonate	
CAS Number	26119-42-6	[1] [2] [3]
Molecular Formula	C4H10BrO3P	[2] [3]
Molecular Weight	217.00 g/mol	[2] [3]
Canonical SMILES	COP(=O)(CCBr)OC	
InChI Key	Not available	

Physical and Chemical Properties

Detailed experimental data for **Dimethyl(2-bromoethyl)phosphonate** is not widely available in the public domain. However, the properties of its close structural analog, Diethyl(2-bromoethyl)phosphonate (CAS 5324-30-1), are well-documented and can serve as a useful reference. The substitution of ethyl groups with methyl groups is expected to result in a lower boiling point and potentially a slightly higher density and water solubility.

Table of Physical Properties (of Diethyl(2-bromoethyl)phosphonate as a proxy):

Property	Value	Reference
Physical State	Liquid	[1] [4]
Appearance	Clear, colorless to slightly yellow liquid	[5]
Boiling Point	75 °C @ 1 mmHg	[1] [4] [6]
Density	1.348 g/mL at 25 °C	[1] [4] [6]
Refractive Index (n _{20/D})	1.461	[1] [4] [6]
Flash Point	>110 °C (>230 °F) - closed cup	[1]
Solubility	Soluble in water (20 g/L at 25°C)	[5]

Spectroscopic Data:

Spectroscopic data for **Dimethyl(2-bromoethyl)phosphonate** is not readily available.

However, the expected spectral characteristics can be inferred from its structure and from data available for similar compounds like its diethyl analog.

- ^1H NMR: The spectrum would be expected to show a triplet for the methyl protons of the phosphonate group, and two multiplets for the diastereotopic methylene protons of the ethyl group.
- ^{13}C NMR: The spectrum would show signals for the two carbons of the ethyl group and the two carbons of the bromoethyl group.
- ^{31}P NMR: A single peak in the phosphonate region is expected.
- IR Spectroscopy: Characteristic peaks would include a strong $\text{P}=\text{O}$ stretch, $\text{P}-\text{O}-\text{C}$ stretches, and $\text{C}-\text{Br}$ stretch.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the phosphonate moiety.

Synthesis and Reactivity

Synthesis via the Michaelis-Arbuzov Reaction

The primary method for synthesizing **Dimethyl(2-bromoethyl)phosphonate** is the Michaelis-Arbuzov reaction.^[1] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this specific case, trimethyl phosphite is reacted with an excess of 1,2-dibromoethane.

Experimental Protocol: Michaelis-Arbuzov Synthesis of **Dimethyl(2-bromoethyl)phosphonate**
(Adapted from the protocol for the diethyl analog)

This protocol is adapted from the synthesis of the diethyl analog and should be optimized for the specific synthesis of the dimethyl compound.

Materials:

- Trimethyl phosphite
- 1,2-dibromoethane
- Standard laboratory glassware for reflux and distillation
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place an excess of 1,2-dibromoethane (e.g., 4 molar equivalents).
- While stirring, add trimethyl phosphite (1 molar equivalent) dropwise to the flask.
- Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as TLC or ^{31}P NMR.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **Dimethyl(2-bromoethyl)phosphonate**.

Diagram of the Michaelis-Arbuzov Reaction Workflow:



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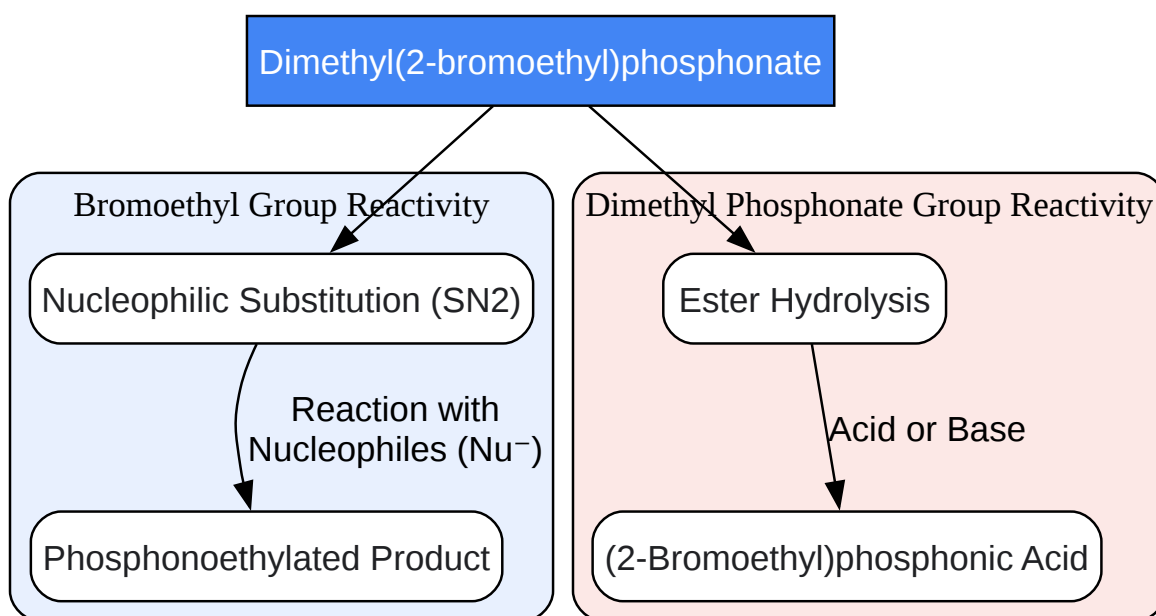
Michaelis-Arbuzov Synthesis Workflow

Chemical Reactivity

The reactivity of **Dimethyl(2-bromoethyl)phosphonate** is dominated by its two functional groups: the bromoethyl group and the dimethyl phosphonate moiety.

- **Bromoethyl Group:** The carbon-bromine bond is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (SN2). This allows for the facile introduction of the dimethylphosphonoethyl group onto a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental to its utility as a synthetic intermediate.
- **Dimethyl Phosphonate Group:** The P-C bond in the phosphonate group is highly stable and resistant to hydrolysis.^[7] The methyl ester groups, however, can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.^[7] This transformation is often desired in the final steps of a synthesis to obtain a more polar and potentially biologically active compound. The hydrolysis of phosphonate esters can be a challenging step and often requires harsh conditions.^[7]

Logical Relationship of Functional Group Reactivity:



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Reactivity of Functional Groups

Applications in Research and Development

While specific biological activities of **Dimethyl(2-bromoethyl)phosphonate** have not been reported, haloalkylphosphonates, in general, are important building blocks in medicinal chemistry and drug discovery. The phosphonate group is often used as a non-hydrolyzable mimic of a phosphate group, which is ubiquitous in biological systems. This allows for the design of enzyme inhibitors and other biologically active molecules with improved stability.

The bromoethyl functionality provides a convenient handle for attaching the phosphonate moiety to a target molecule. Therefore, **Dimethyl(2-bromoethyl)phosphonate** serves as a key intermediate in the synthesis of a wide range of compounds that are investigated for their potential therapeutic properties. Its applications include the synthesis of:

- Enzyme inhibitors: By mimicking the transition state of enzymatic reactions involving phosphates.
- Antiviral and anticancer agents: The phosphonate group can interfere with metabolic pathways essential for viral replication or cancer cell growth.
- Bone-targeting agents: Phosphonates have a high affinity for bone tissue, making them useful for delivering drugs to the skeletal system.

Safety and Handling

Detailed toxicological data for **Dimethyl(2-bromoethyl)phosphonate** is not available. However, based on the data for its diethyl analog, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.[8] Thermal decomposition may produce hazardous gases.[9] It is stable under normal conditions.
[9]

Conclusion

Dimethyl(2-bromoethyl)phosphonate is a valuable synthetic intermediate for the introduction of the phosphonoethyl group in organic synthesis. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from its structure and comparison with its well-characterized diethyl analog. Its synthesis is readily achieved through the Michaelis-Arbuzov reaction. The dual reactivity of its bromoethyl and dimethyl phosphonate functionalities makes it a versatile tool for the development of new molecules with

potential applications in medicinal chemistry and materials science. Further research into the specific properties and biological activities of **Dimethyl(2-bromoethyl)phosphonate** is warranted to fully explore its potential.

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